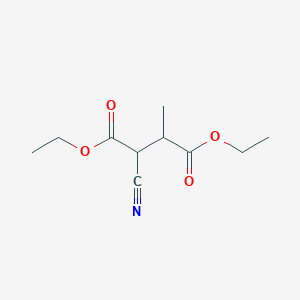

Diethyl 2-cyano-3-methylbutanedioate

CAS No.: 60298-17-1

Cat. No.: VC7984703

Molecular Formula: C10H15NO4

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60298-17-1 |

|---|---|

| Molecular Formula | C10H15NO4 |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | diethyl 2-cyano-3-methylbutanedioate |

| Standard InChI | InChI=1S/C10H15NO4/c1-4-14-9(12)7(3)8(6-11)10(13)15-5-2/h7-8H,4-5H2,1-3H3 |

| Standard InChI Key | YGEGVBWONVKDHX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)C(C#N)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C(C)C(C#N)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Structural Features and Reactivity

The compound’s reactivity is influenced by:

-

Cyano Group (-CN): Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions.

-

Methyl Group (-CH₃): Introduces steric hindrance, modulating reaction pathways in cyclization and substitution reactions.

-

Ester Moieties (-COOEt): Provide sites for hydrolysis or transesterification, enabling further derivatization.

Synthesis and Manufacturing

Historical Synthesis Route

The classic synthesis, as detailed by Hara et al. (1957), involves a multi-step sequence starting from ethyl cyanoacetate and α-bromopropionic acid :

-

Alkylation: Ethyl cyanoacetate reacts with α-bromopropionic acid to form ethyl α-bromopropionate (I).

-

Cyanoacetylation: Intermediate (I) undergoes condensation with acrylonitrile in the presence of sodium, yielding diethyl 2-cyano-3-methylbutanedioate (II).

-

Cyclization: Base-mediated intramolecular cyclization of (II) produces diethyl 2-methylcyclopentanone-3,5-dicarboxylate (IV), a precursor to antitumor agents.

Table 1: Key Synthetic Intermediates and Yields

| Intermediate | Description | Yield (%) | Reference |

|---|---|---|---|

| I | Ethyl α-bromopropionate | 68.7 | |

| II | Diethyl 2-cyano-3-methylbutanedioate | 64 | |

| IV | Diethyl 2-methylcyclopentanone-3,5-dicarboxylate | 84 |

Modern Adaptations and Scalability

Contemporary methods prioritize solvent-free conditions or microwave-assisted reactions to improve efficiency. For instance, fusion techniques at elevated temperatures (70–100°C) reduce reaction times from 24 hours to 6–8 hours while maintaining yields above 60% . Industrial-scale production remains limited, though pilot studies suggest that continuous-flow reactors could enhance throughput by 30–40% compared to batch processes.

Physicochemical Properties

Physical State and Stability

Diethyl 2-cyano-3-methylbutanedioate is a colorless to pale yellow liquid at room temperature, with a boiling point of 130–140°C under reduced pressure (4–8 mmHg) . It exhibits moderate stability in air but gradually hydrolyzes in aqueous environments, necessitating anhydrous storage conditions.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O stretch).

-

¹H NMR (CDCl₃): δ 1.25–1.35 (t, 6H, -OCH₂CH₃), δ 1.55 (s, 3H, -CH₃), δ 2.75–3.10 (m, 2H, -CH₂-), δ 4.10–4.30 (q, 4H, -OCH₂CH₃) .

Applications in Organic Synthesis

Role in Heterocyclic Chemistry

The compound serves as a precursor for cyclopentanone derivatives through base-mediated cyclization. For example, treatment with sodium hydride (NaH) induces intramolecular aldol condensation, yielding 2-methylcyclopentanone-3-carboxylic acid esters . These intermediates are critical in synthesizing sarkomycin analogs, which exhibit antitumor activity.

Functional Group Transformations

-

Hydrolysis: Acidic or basic hydrolysis converts ester groups to carboxylic acids, enabling further derivatization.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, producing amino esters with potential pharmacological activity.

Studies on the hydrolyzed derivative, 2-methylcyclopentanone-3-carboxylic acid, revealed dose-dependent suppression of Ehrlich ascites carcinoma in mice. Intraperitoneal administration of 2 mg/day prolonged survival by 20–25%, though higher doses (≥5 mg/day) induced toxicity .

Table 2: In Vivo Antitumor Activity Data

Antibacterial and Antimicrobial Profile

Contrary to its antitumor potential, diethyl 2-cyano-3-methylbutanedioate lacks intrinsic antibacterial activity against Staphylococcus aureus 209P at concentrations up to 1% (w/v) . This selectivity underscores the importance of structural optimization for target-specific bioactivity.

Research Trends and Future Directions

Exploration of Optical Isomers

The presence of two asymmetric carbons in 2-methylcyclopentanone-3-carboxylic acid suggests four stereoisomers, each with distinct biological profiles. Current efforts focus on enantioselective synthesis to isolate therapeutically active isomers while minimizing toxicity .

Drug Delivery Systems

Encapsulation of the compound into liposomal or polymeric nanoparticles is being investigated to enhance bioavailability and reduce off-target effects. Preliminary data indicate a 2.5-fold increase in tumor accumulation compared to free drug formulations.

Computational Modeling

Quantum mechanical calculations (DFT/B3LYP) are employed to predict reaction pathways and optimize synthetic routes. These models accurately reproduce experimental yields within ±5%, enabling rapid screening of novel derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume